

# Spectroscopic Profile of 5-Bromo-2-methylpyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromo-2-methylpyrimidine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Bromo-2-methylpyrimidine**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details the experimental parameters and presents the available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating its identification, characterization, and application in research and development.

## Core Spectroscopic Data

The structural and electronic properties of **5-Bromo-2-methylpyrimidine** can be elucidated through a combination of spectroscopic techniques. The following sections present the available quantitative data and the methodologies for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While experimental data for **5-Bromo-2-methylpyrimidine** is not readily available in public spectral databases, a predicted  $^1\text{H}$  NMR spectrum suggests the following chemical shifts. It is crucial to note that predicted data should be confirmed with experimental results.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Bromo-2-methylpyrimidine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.87	Singlet	H4, H6
2.59	Singlet	-CH <sub>3</sub>

Prediction Source: iChemical[1]

Table 2: Typical <sup>13</sup>C NMR Chemical Shift Ranges for Substituted Pyrimidines

Position	Carbon ( <sup>13</sup> C) $\delta$ (ppm)	Notes
C2	160 - 170	Carbon bearing the methyl group.
C4 / C6	155 - 160	Aromatic carbons adjacent to nitrogen.
C5	115 - 125	Carbon bearing the bromine atom.
-CH <sub>3</sub>	20 - 25	Methyl group carbon.

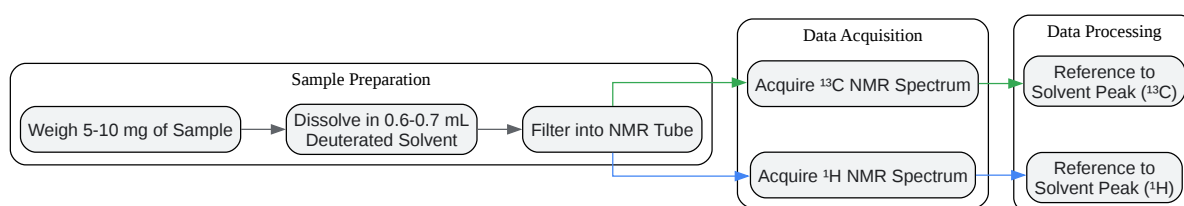
Note: These are approximate ranges based on similar pyrimidine structures. Actual values may vary based on solvent and other experimental conditions.

A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

- **Sample Preparation:** Accurately weigh 5-10 mg of purified **5-Bromo-2-methylpyrimidine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>; Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved; sonication may be applied if necessary. Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2][4]
- **<sup>1</sup>H NMR Data Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-

noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).

- $^{13}\text{C}$  NMR Data Acquisition: The spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (1024-4096 or more) is generally required. A relaxation delay of 2-10 seconds is recommended. Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).



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### *NMR Experimental Workflow*

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-IR spectrum for **5-Bromo-2-methylpyrimidine** has been recorded and key experimental details are available.

Table 3: Key IR Absorption Bands for **5-Bromo-2-methylpyrimidine**

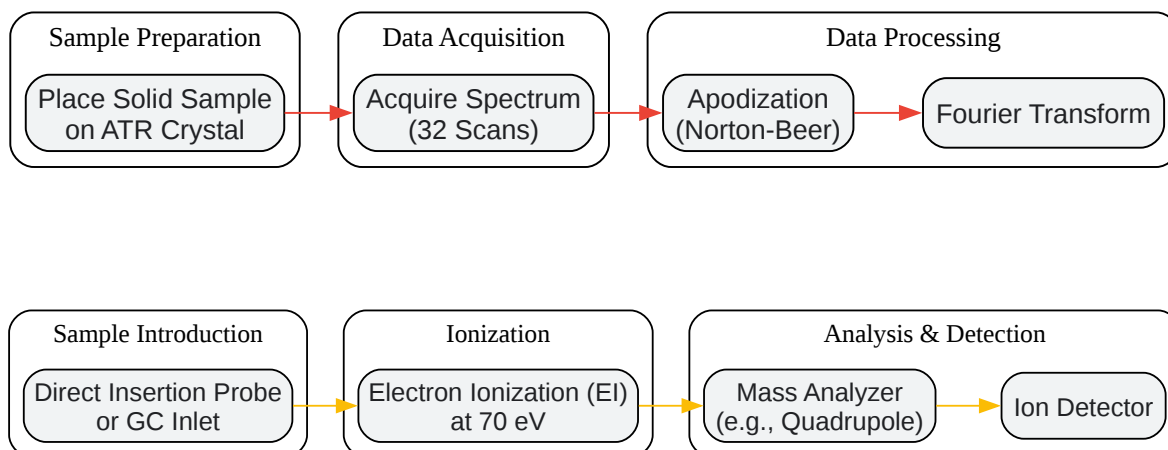
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium to Weak	Aromatic C-H Stretch
2980 - 2870	Medium	Methyl (-CH <sub>3</sub> ) C-H Stretch
1600 - 1550	Medium to Strong	Aromatic Ring C=C & C=N Stretch
1480 - 1400	Medium to Strong	Aromatic Ring Skeletal Vibrations
1470 - 1430	Medium	Methyl (-CH <sub>3</sub> ) Asymmetric Bend
1390 - 1370	Medium to Weak	Methyl (-CH <sub>3</sub> ) Symmetric Bend
650 - 510	Medium to Strong	C-Br Stretch

Note: This table represents typical regions for the assigned vibrations.

The provided IR data was obtained using the ATR technique, which is suitable for solid samples.

- Instrument: Bruker Tensor 27 FT-IR Spectrometer.
- Accessory: DuraSample IR.
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
  - Apodization: Norton-Beer, medium.
  - Detector: RT-DLaTGS.
  - Number of Scans: 32.
  - Resolution: 8 cm<sup>-1</sup>.

- Frequency Range: 3998.34  $\text{cm}^{-1}$  to 339.463  $\text{cm}^{-1}$ .



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## References

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